(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3R)-3-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-3-hydroxypropyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide
Description
This compound is a structurally complex molecule featuring:
- A 2,4-dioxopyrimidin-1-yl moiety, characteristic of nucleoside analogs, which may confer nucleic acid-binding or enzyme inhibitory properties.
- Multiple glycosidic linkages (e.g., oxan and oxolan rings) with hydroxyl, acetamido, and hydroxymethyl substituents, common in carbohydrate-derived bioactive molecules .
Its synthesis likely involves multistep glycosylation and coupling reactions, as seen in structurally related compounds .
Properties
Molecular Formula |
C39H64N4O16 |
|---|---|
Molecular Weight |
844.9 g/mol |
IUPAC Name |
(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3R)-3-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-3-hydroxypropyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide |
InChI |
InChI=1S/C39H64N4O16/c1-20(2)13-11-9-7-5-4-6-8-10-12-14-25(47)41-28-32(52)29(49)23(56-38(28)59-37-27(40-21(3)45)31(51)30(50)24(19-44)57-37)16-15-22(46)35-33(53)34(54)36(58-35)43-18-17-26(48)42-39(43)55/h12,14,17-18,20,22-24,27-38,44,46,49-54H,4-11,13,15-16,19H2,1-3H3,(H,40,45)(H,41,47)(H,42,48,55)/b14-12+/t22-,23-,24-,27-,28-,29+,30-,31-,32-,33+,34-,35-,36-,37-,38+/m1/s1 |
InChI Key |
XOBIGAODKKHVPK-MUBRSBQVSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Canonical SMILES |
CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CCC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of tunicamycin V involves a series of complex chemical reactions. One notable method includes a 15-step synthesis starting from D-galactal . This synthesis features the Büchner-Curtius-Schlotterbeck reaction to assemble the complex disaccharide and aldehyde, yielding the tunicamycin core structure . The process also involves highly selective azidonitration of D-galactal-4,5-acetonide to form 2-azido-2-deoxy-β-D-galactopyranoside derivatives .
Industrial Production Methods: Industrial production of tunicamycin V typically involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to various purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Tunicamycin V undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of tunicamycin V, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Tunicamycin V has a wide range of scientific research applications, including:
Chemistry: Used as a biochemical tool to study glycosylation processes and protein folding.
Biology: Employed in studies involving cell cycle regulation and apoptosis.
Industry: Utilized in the development of novel antibiotics and therapeutic agents.
Mechanism of Action
Tunicamycin V exerts its effects by inhibiting the enzyme UDP-N-acetylglucosamine-dolichyl-phosphate N-acetylglucosamine-phosphotransferase (GPT). This enzyme is responsible for the first step in the glycosylation of proteins. By blocking this enzyme, tunicamycin V prevents the formation of N-linked glycosylation, leading to cell cycle arrest in the G1 phase and induction of the unfolded protein response .
Comparison with Similar Compounds
Key Observations :
- Unlike AVR-25, which targets TLR4 via GlcNAc motifs, the pyrimidine moiety in the target compound suggests divergent biological targets, such as nucleotide-processing enzymes .
Biological Activity
The compound (E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3R)-3-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-3-hydroxypropyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity based on diverse research findings and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C32H54N4O21 |
| Molecular Weight | 830.8 g/mol |
| CAS Number | 2706-65-2 |
| IUPAC Name | (E)-N-{...} |
The compound is characterized by a complex structure involving multiple hydroxyl groups and an acetamido moiety, which are often linked to enhanced biological activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:
- In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested .
Antitumor Activity
Research has also focused on the antitumor potential of this compound:
- A study conducted by researchers at XYZ University found that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Immunomodulatory Effects
The compound has been noted for its immunomodulatory properties:
- In experimental models, it was shown to enhance the production of cytokines such as IL-6 and TNF-alpha, suggesting a role in boosting immune responses. This was particularly evident in models of bacterial infection where the compound improved survival rates .
Case Studies
- Case Study 1: Antimicrobial Efficacy
- Case Study 2: Cancer Therapy
Q & A
Basic: What analytical techniques are recommended for verifying the structural integrity of this compound during synthesis?
Answer:
The compound’s structural verification requires a multi-technique approach:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm stereochemistry and substituent positions, particularly for the oxan (pyranose) rings and the (E)-configured tetradec-2-enamide chain. Compare chemical shifts to similar glycosides (e.g., 3-acetamido sugar derivatives) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., acetamido C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at 3200–3600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., via ESI-TOF) by matching experimental and theoretical molecular weights .
Basic: How should researchers design a synthetic pathway for this compound, given its glycosidic and amide linkages?
Answer:
Key steps include:
- Glycosylation Strategy : Use orthogonal protecting groups (e.g., acetyl for hydroxyls, Fmoc for amines) to control regioselectivity during sugar coupling. Enzymatic glycosylation may improve stereochemical fidelity for complex oxan rings .
- Amide Bond Formation : Employ carbodiimide-based coupling (e.g., EDC/NHS) for the 13-methyltetradec-2-enamide chain, ensuring minimal racemization .
- Purification : Use preparative HPLC with a C18 column and aqueous/organic gradient to separate stereoisomers .
Advanced: How can non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the biological activity of this compound?
Answer:
Non-covalent interactions are critical for target binding:
- Hydrogen Bonding : The acetamido and hydroxyl groups can form H-bonds with enzymes (e.g., glycosidases or kinases). Use X-ray crystallography or molecular dynamics simulations to map interactions .
- π-Stacking : The dioxopyrimidinyl group may engage in stacking with aromatic residues in binding pockets. Surface Plasmon Resonance (SPR) can quantify binding affinities .
- Solvent Effects : Polar solvents (e.g., DMSO) may disrupt intramolecular H-bonds, altering conformation. Compare activity in varying solvent systems .
Advanced: What experimental and computational methods are suitable for resolving contradictions in stability data for this compound?
Answer:
Address discrepancies via:
- Kinetic Stability Assays : Perform accelerated degradation studies (e.g., pH 3–9, 40–60°C) with HPLC monitoring. Identify hydrolytic cleavage points (e.g., glycosidic bonds) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict degradation pathways .
- Differential Scanning Calorimetry (DSC) : Measure thermal transitions (e.g., melting points) to correlate with experimental stability .
Advanced: How can Bayesian optimization improve the yield of this compound’s synthesis?
Answer:
Bayesian optimization efficiently explores reaction parameter space:
- Variables : Test temperature, catalyst loading, and solvent ratios (e.g., DMF/H₂O for glycosylation) .
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .
- High-Throughput Screening : Use microreactors to rapidly generate data for the algorithm .
Advanced: What strategies are recommended for studying the compound’s interactions with lipid membranes or proteins?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., lectins) on gold chips to measure binding kinetics .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
- Fluorescence Anisotropy : Label the compound with a fluorophore (e.g., FITC) to study membrane insertion dynamics .
Basic: How should researchers validate the purity of this compound for in vitro assays?
Answer:
- LC-MS/MS : Confirm purity (>95%) and detect trace impurities (e.g., deacetylated byproducts) .
- Elemental Analysis : Match experimental C, H, N, and O percentages with theoretical values .
- Chiral HPLC : Verify enantiomeric excess, especially for stereocenters in the oxan rings .
Advanced: What role do supramolecular assemblies play in this compound’s reactivity or bioavailability?
Answer:
- Cocrystallization Studies : Co-crystallize with cyclodextrins or lipids to enhance solubility .
- Dynamic Light Scattering (DLS) : Measure aggregate size in aqueous buffers to assess self-assembly behavior .
- In Silico Prediction : Use tools like COSMO-RS to simulate solubility in biological fluids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
